3-benzyl-2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-benzyl-2-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22BrN3O3S/c1-17-23(29-25(34-17)21-14-19(28)12-13-24(21)33-2)16-35-27-30-22-11-7-6-10-20(22)26(32)31(27)15-18-8-4-3-5-9-18/h3-14H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJOCPIBUPATKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C=CC(=C2)Br)OC)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-benzyl-2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing insights from various studies and research findings.
Chemical Structure and Synthesis
The compound features a quinazolinone core linked to a benzyl group and a methyloxazole moiety. The presence of a bromine atom and a methoxy group on the phenyl ring enhances its reactivity and potential biological activity. The synthesis typically involves multi-step reactions, including the formation of the quinazolinone structure followed by the introduction of substituents through nucleophilic substitutions and coupling reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazolinone derivatives, including this compound. In a study evaluating various quinazolinones against nine cancer cell lines, compounds with similar structures exhibited significant cytotoxic effects. For instance, one derivative demonstrated an IC50 value in the low micromolar range against chronic myeloid leukemia (CML) cell lines, indicating promising anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | CML (Hap-1) | 1.5 |
| Compound B | Colorectal (HCT-116) | 3.0 |
| This compound | TBD | TBD |
Anti-inflammatory Activity
The compound has also been assessed for its anti-inflammatory properties. In models of ulcerative colitis, related quinazolinones showed significant inhibition of phospholipase A2 (PLA2), which is critical in inflammatory processes. One study reported that certain derivatives could protect against acetic acid-induced colitis in rats, demonstrating their potential as therapeutic agents for inflammatory bowel diseases .
The biological activity of this compound is believed to be mediated through various mechanisms:
- Kinase Inhibition : Compounds with similar structures have been shown to inhibit several kinases involved in cancer proliferation pathways.
- PLA2 Inhibition : The anti-inflammatory effects are likely due to the inhibition of PLA2, which reduces the production of pro-inflammatory mediators.
- Bromodomain Interaction : Some derivatives target bromodomains, proteins that recognize acetylated lysines on histones and non-histone proteins, thus influencing gene expression related to cancer and inflammation .
Case Studies
A notable case study involved the administration of a related quinazolinone derivative in a rat model for ulcerative colitis. The compound was administered at varying dosages, revealing dose-dependent efficacy in reducing inflammation markers and improving mucosal healing compared to controls .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physicochemical Properties
The table below compares the target compound with key analogues based on molecular features, substituents, and physicochemical
Key Observations:
Oxazole vs. Oxadiazole: The oxazole ring in the target compound (vs. oxadiazole in ) may reduce metabolic stability but improve membrane permeability due to lower polarity.
Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (548.45 vs.
Yield Comparison:
- Target-like compounds (e.g., ’s 8b) achieve yields of ~72–76%, while simpler analogues (e.g., 5b) yield ~62–63% . The bromo-methoxy substitution may complicate purification, reducing yields slightly.
Anticonvulsant Activity ():
- Quinazolinone derivatives with electron-withdrawing groups (e.g., nitro in 5b) show moderate anticonvulsant activity (ED₅₀: 25–30 mg/kg). The target compound’s bromine and methoxy groups may enhance blood-brain barrier penetration, though direct data are unavailable .
Antimicrobial Activity ():
- While the target compound lacks reported antimicrobial data, structurally related thiazolidinones (e.g., 5h in ) exhibit potent antibacterial activity (MIC: 2–4 µg/mL). The oxazole-thioether motif may similarly disrupt microbial cell membranes .
Radiopharmaceutical Potential ():
- A benzo[g]quinazolinone analogue demonstrated successful radioiodination and tumor-targeting in mice. The target compound’s bromine atom could allow isotopic substitution (e.g., ⁷⁶Br) for imaging applications .
Q & A
Basic Question: What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
Answer:
The synthesis involves multi-step heterocyclic chemistry. A common approach is to:
- Step 1: Condense 5-bromo-2-methoxybenzaldehyde with methyl oxazole precursors under basic conditions to form the oxazole core (see ).
- Step 2: Introduce the thioether linkage via nucleophilic substitution between a quinazolinone derivative and a brominated oxazole intermediate. PEG-400 with Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C improves regioselectivity and reduces side reactions .
- Critical Parameters: Solvent choice (e.g., PEG-400 enhances miscibility), temperature control (prevents decomposition), and catalyst loading (10 wt% for optimal kinetics). Yields typically range from 65–85% after recrystallization in ethanol .
Basic Question: How is structural characterization validated for this compound?
Answer:
Validation relies on multi-spectral analysis :
- IR Spectroscopy: Confirms functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for quinazolinone, C-S stretch at ~680 cm⁻¹) .
- ¹H/¹³C NMR: Assigns substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, benzyl protons as a multiplet at δ 5.1–5.3 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ matching theoretical m/z within 2 ppm error) .
Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities in stereochemistry .
Advanced Question: How can DFT calculations guide the interpretation of electronic properties and reactivity?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:
- Electron Density Maps: Highlight nucleophilic regions (e.g., sulfur in thioether) and electrophilic sites (e.g., quinazolinone carbonyl) .
- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps (~4.5 eV) correlate with stability; smaller gaps suggest higher reactivity toward electrophiles .
- Solvent Effects: Polarizable Continuum Models (PCM) simulate solvation, showing increased dipole moments in polar solvents (e.g., DMSO) that influence solubility .
DFT also aids in rationalizing spectral data (e.g., NMR chemical shifts via GIAO method) .
Advanced Question: What experimental design principles apply to bioactivity screening (e.g., antimicrobial assays)?
Answer:
- In vitro Testing: Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with Mueller-Hinton agar .
- Dose-Response Curves: Serial dilutions (0.5–128 µg/mL) in 96-well plates; absorbance at 600 nm quantifies inhibition .
- Control Groups: Include ciprofloxacin (positive control) and DMSO (vehicle control).
- Statistical Design: Randomized block designs with four replicates minimize variability; ANOVA analyzes significance (p < 0.05) .
- Mechanistic Studies: Molecular docking (e.g., AutoDock Vina) predicts binding to target enzymes (e.g., DNA gyrase) .
Advanced Question: How to resolve contradictions in spectral or bioactivity data during reproducibility checks?
Answer:
- Spectral Discrepancies:
- Re-run NMR/IR under identical conditions (solvent, temperature).
- Confirm sample purity via HPLC (>95% by area) .
- Bioactivity Variability:
- Standardize microbial strains (ATCC sources).
- Validate assay conditions (pH, incubation time) .
- Computational Cross-Check: Compare experimental IR/NMR with DFT-simulated spectra to identify misassignments .
Basic Question: What are the stability and storage requirements for this compound?
Answer:
- Stability: Susceptible to hydrolysis (thioether and ester groups); store in anhydrous conditions under argon .
- Temperature: –20°C in amber vials to prevent photodegradation.
- Solubility: DMSO or DMF for stock solutions; avoid aqueous buffers unless freshly prepared .
Advanced Question: How to design a structure-activity relationship (SAR) study for derivatives?
Answer:
- Core Modifications: Vary substituents on the oxazole (e.g., replace Br with Cl) and quinazolinone (e.g., benzyl vs. phenyl groups) .
- Synthetic Routes: Use parallel synthesis (e.g., Ugi reaction) to generate a 10–20 compound library .
- Assay Parallelism: Test all derivatives under identical bioactivity conditions to isolate substituent effects .
- Data Analysis: Multivariate regression correlates electronic parameters (Hammett σ) with bioactivity .
Advanced Question: What environmental fate studies are relevant for ecotoxicology assessments?
Answer:
- Degradation Pathways: Hydrolysis kinetics (pH 7–9 buffer solutions) and photolysis under UV light simulate environmental breakdown .
- Bioaccumulation: Use logP values (calculated via DFT) to predict lipid membrane permeability .
- Ecotoxicology Models: Daphnia magna acute toxicity (48-h LC50) and algal growth inhibition tests (OECD 201) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
